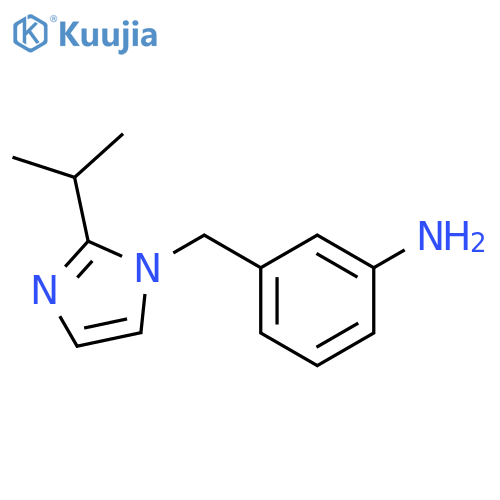

Cas no 1021062-16-7 (3-{2-(Propan-2-yl)-1H-imidazol-1-ylmethyl}aniline)

3-{2-(Propan-2-yl)-1H-imidazol-1-ylmethyl}aniline 化学的及び物理的性質

名前と識別子

-

- 3-((2-Isopropyl-1H-imidazol-1-yl)methyl)aniline

- 3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline

- EN300-43191

- 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline

- J-000627

- 3-([2-(Propan-2-yl)-1h-imidazol-1-yl]methyl)aniline

- STK519577

- BBL007941

- AMY29023

- AKOS000249357

- 1021062-16-7

- ALBB-010440

- 3-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline

- 3-[(2-ISOPROPYLIMIDAZOL-1-YL)METHYL]ANILINE

- Z335244202

- G22612

- VS-01756

- MFCD11149306

- 3-{2-(Propan-2-yl)-1H-imidazol-1-ylmethyl}aniline

-

- MDL: MFCD11149306

- インチ: InChI=1S/C13H17N3/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11/h3-8,10H,9,14H2,1-2H3

- InChIKey: UYMHKRACCGCPQJ-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=NC=CN1CC2=CC(=CC=C2)N

計算された属性

- せいみつぶんしりょう: 215.142247555g/mol

- どういたいしつりょう: 215.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 43.8Ų

3-{2-(Propan-2-yl)-1H-imidazol-1-ylmethyl}aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-43191-0.05g |

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline |

1021062-16-7 | 95.0% | 0.05g |

$60.0 | 2025-02-20 | |

| TRC | B523188-500mg |

3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline |

1021062-16-7 | 500mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-43191-10.0g |

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline |

1021062-16-7 | 95.0% | 10.0g |

$1327.0 | 2025-02-20 | |

| Enamine | EN300-43191-0.25g |

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline |

1021062-16-7 | 95.0% | 0.25g |

$128.0 | 2025-02-20 | |

| Enamine | EN300-43191-2.5g |

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline |

1021062-16-7 | 95.0% | 2.5g |

$441.0 | 2025-02-20 | |

| Enamine | EN300-43191-5.0g |

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline |

1021062-16-7 | 95.0% | 5.0g |

$744.0 | 2025-02-20 | |

| A2B Chem LLC | AI87945-5g |

3-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline |

1021062-16-7 | 95% | 5g |

$819.00 | 2024-04-20 | |

| A2B Chem LLC | AI87945-250mg |

3-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline |

1021062-16-7 | 95% | 250mg |

$170.00 | 2024-04-20 | |

| 1PlusChem | 1P00J1RD-250mg |

3-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline |

1021062-16-7 | 95% | 250mg |

$105.00 | 2025-03-01 | |

| Enamine | EN300-43191-1.0g |

3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline |

1021062-16-7 | 95.0% | 1.0g |

$258.0 | 2025-02-20 |

3-{2-(Propan-2-yl)-1H-imidazol-1-ylmethyl}aniline 関連文献

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

3-{2-(Propan-2-yl)-1H-imidazol-1-ylmethyl}anilineに関する追加情報

Introduction to 3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline (CAS No: 1021062-16-7)

3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline, identified by its CAS number 1021062-16-7, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both aniline and imidazole moieties in its structure imparts distinct chemical and biological characteristics, making it a subject of extensive research in medicinal chemistry.

The aniline moiety, characterized by its aromatic ring system and amino group, is well-known for its role in various pharmacological activities. It serves as a key structural component in numerous therapeutic agents, contributing to properties such as bioavailability and binding affinity. In contrast, the imidazole ring, a five-membered heterocyclic compound containing nitrogen atoms, is recognized for its versatility in medicinal chemistry. It is commonly found in antifungal, antiviral, and anti-inflammatory drugs, owing to its ability to interact with biological targets effectively.

The specific substitution pattern in 3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline, particularly the Propan-2-yl group attached to the imidazole ring, enhances its pharmacological profile. This substitution not only influences the electronic properties of the molecule but also affects its solubility and metabolic stability. Such modifications are critical in drug design, as they can significantly alter the compound's interaction with biological receptors and enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline with high accuracy. These studies have highlighted its potential as a scaffold for developing novel therapeutic agents. For instance, computational modeling has suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases.

In vitro studies have further elucidated the pharmacological properties of 3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline. These experiments have demonstrated its ability to modulate specific biological pathways, including those involved in inflammation and cell proliferation. The compound's interaction with target proteins has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These structural insights have provided valuable information for optimizing its pharmacological activity.

The synthesis of 3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. The development of efficient synthetic routes is essential for scaling up production and facilitating further research.

The potential therapeutic applications of 3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline are vast. Preliminary studies have indicated its efficacy in treating conditions such as cancer, neurodegenerative diseases, and infectious disorders. The compound's ability to interact with multiple biological targets makes it a promising candidate for developing combination therapies. Such strategies are increasingly important in modern medicine due to the rise of multidrug resistance.

The safety profile of 3-{2-(Propan-2-yl-1H-imidazol-1-ylmethyl})aniline is another critical aspect that has been extensively evaluated. Toxicological studies have assessed its acute and chronic effects on various organ systems. These investigations have provided insights into potential side effects and dosing regimens necessary for safe clinical use. Ensuring the safety of new compounds is paramount before they can be translated into therapeutic interventions.

The role of 3-{2-(Propan-2-yl-1H-imidazol-1-yimethyl})aniline in drug discovery extends beyond its direct therapeutic applications. It serves as a valuable scaffold for generating novel analogs with enhanced properties. By modifying specific functional groups or substituents, researchers can fine-tune the pharmacological profile of this compound to meet specific therapeutic needs. This approach underscores the importance of structural diversity in medicinal chemistry.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. AI algorithms can analyze vast datasets to identify promising candidates like 3-{2-(Propan - 2 - yl strong > - 1 H - im id az ol - 1 - ylmethyl }) anil ine . These tools have accelerated the drug development process by predicting molecular properties and suggesting optimal modifications.

In conclusion, 3-{2-(< strong > Pro pan - 2 - yl strong > - 1 H - im id az ol - 1 - ylmethyl }) anil ine (CAS No: < strong >1021062 -16 -7 strong > ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features , coupled with promising preclinical findings , make it a compelling candidate for further exploration . As research continues to uncover new applications , this molecule is poised to play a crucial role in the development of next-generation therapeutics . p >

1021062-16-7 (3-{2-(Propan-2-yl)-1H-imidazol-1-ylmethyl}aniline) 関連製品

- 5564-29-4(ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate)

- 1156213-49-8(5-(butylcarbamoyl)pentanoic acid)

- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 1207041-39-1(N-(4-propan-2-ylphenyl)cyclopropanesulfonamide)

- 89-60-1(4-Chloro-3-nitrotoluene)

- 136366-43-3(4-Ethoxy-3-nitrobenzonitrile)

- 1698589-38-6(N-(1,2-oxazol-5-yl)methylmethanesulfonamide)

- 953149-61-6(2-chloro-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 318238-12-9(N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine)

- 59337-78-9(methyl 4-sulfamoylthiophene-3-carboxylate)